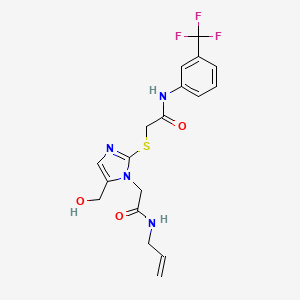

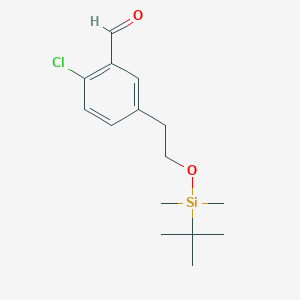

2,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide” is a chemical compound. It’s an intermediate for the synthesis of other compounds . It’s also related to the class of compounds known as 4-hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities .

Scientific Research Applications

Chemical Reactions and Synthesis

Radical Amidation and Amination : The compound is involved in radical amidation onto aromatic rings under irradiation conditions, forming 1,2,3,4-tetrahydroquinoline derivatives. This reaction's reactivity depends on the Z-group of the starting amides (Togo et al., 1998). Additionally, it participates in intramolecular and intermolecular amidations onto aromatic rings via sulfonamidyl radicals (Togo et al., 1996).

Formation of Heterocycles and Isoquinolines : The compound is used in reactions that lead to the formation of saturated heterocycles like tetrahydroquinolines and indolines. This process involves either sulfonyl transfer or desulfonylation from a zwitterionic intermediate (Wang et al., 2018). It is also involved in the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution (Ichikawa et al., 2006).

Synthesis of Derivatives and Complexes : The compound is used in synthesizing various derivatives, like dihydroquinolines, which are key in creating potential drug analogs. It's a core structural element in agents treating cancer, hepatitis C, CNS disorders, and psychosis (Bunce et al., 2012). Moreover, sulfonamides derived from it are used to synthesize coordination compounds with metals like ZnII, demonstrating bidentate ligand properties (Macías et al., 2003).

Synthesis and Characterization

Preparation of Dioxides and Derivatives : The compound is used in the preparation of benzothiazine dioxides and related reactions under photochemical conditions. This involves the treatment of sulfonamides with specific reagents under irradiation (Moroda et al., 2009).

Synthesis of Quinoline Derivatives : It plays a role in the synthesis and characterization of quinoline derivatives, including research into hybrid molecules with potential as diuretic and antihypertensive agents (Rahman et al., 2014).

Structural Studies and Molecular Interactions

X-Ray Characterization and Theoretical Studies : The compound is involved in the synthesis and X-ray characterization of isoquinoline derivatives. It also participates in the study of F⋯O interactions in crystalline structures, contributing to understanding molecular interactions (Grudova et al., 2020).

Intramolecular Complex Formation : The compound contributes to the formation of intramolecular complexes with N→P co-ordinate bonds, offering insights into molecular structures and interactions (John et al., 1974).

Mechanism of Action

Target of Action

It’s worth noting that compounds with indole and quinoline scaffolds, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Similar compounds have been found to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

Properties

IUPAC Name |

2,4-difluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O3S/c16-10-2-5-14(12(17)8-10)23(21,22)19-11-3-4-13-9(7-11)1-6-15(20)18-13/h2-5,7-8,19H,1,6H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHARYZXZHSVSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2818645.png)

![2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine](/img/structure/B2818646.png)

![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2818647.png)

![1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2818648.png)

![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B2818650.png)

![N-[(2-chlorophenyl)methyl]-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2818653.png)

![N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2818658.png)